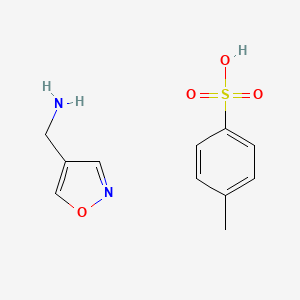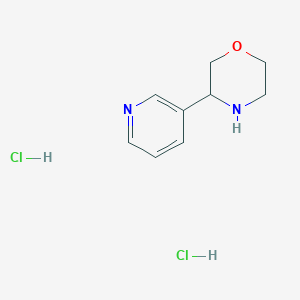
3-Pyridin-3-yl-morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-3-yl-morpholine dihydrochloride is a chemical compound with the CAS Number: 1331957-59-5 . It has a linear formula of C9H14Cl2N2O and a molecular weight of 237.13 . It is an off-white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . The SMILES string is C1COCC (N1)c2cccnc2 .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 237.13 and a linear formula of C9H14Cl2N2O .Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Pollutants
The compound has been studied in the context of photocatalytic degradation of pollutants in water. Pyridine and morpholine, components related to 3-Pyridin-3-yl-morpholine dihydrochloride, have been mineralized using the TiO2-UV process. This process leads to the identification of intermediate products and enhances our understanding of photocatalytic pathways, including the complexity of photocatalytic degradations which involves oxidation, cleavage of bonds, and addition or transfer reactions (Pichat, 1997).
Chemical and Pharmacological Interest
Morpholine derivatives, which are structurally related to this compound, have been found to possess a broad spectrum of pharmacological activities. These derivatives are significant in biochemistry due to their diverse applications and potent pharmacophoric activities. The review of morpholine and its analogs sheds light on the current trends and potential pharmacophoric activities of these compounds (Asif & Imran, 2019).
Electrochemical Applications
The study of electrochemical reduction mechanisms and stabilities of organic cations, including morpholine derivatives, in ionic liquids and other organic salts has been conducted. This research provides insights into the specific reduction reactions that may occur at the negative electrode in electrochemical applications, which is crucial for designing or choosing salts with desired electrochemical characteristics (Lane, 2012).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including those from pyridine, have shown significant potential in organic synthesis, catalysis, and medicinal applications due to their versatile synthetic intermediates and biological importance. These compounds have been involved in metal complexes formation, catalysts design, and possess anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).
Antitubercular Activity
The modification of isoniazid (INH) structure, including derivatives with pyridine moiety, has been evaluated for anti-tubercular activity against various strains of mycobacteria. These modifications have led to compounds with significant activity, highlighting the importance of pyridine derivatives in the development of new leads for anti-TB compounds (Asif, 2014).
Propiedades
IUPAC Name |
3-pyridin-3-ylmorpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAOBQUQFHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
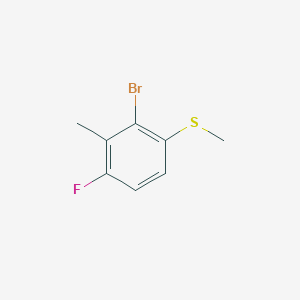
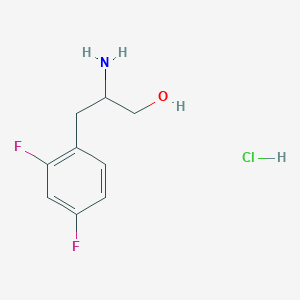
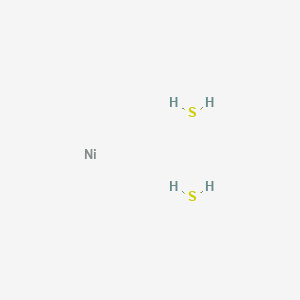
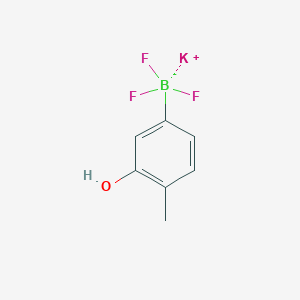

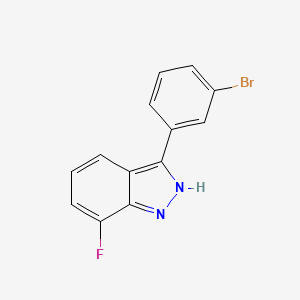
![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
